molecular formula C15H14ClF3N4 B6611577 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 862781-29-1

4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6611577
CAS No.: 862781-29-1
M. Wt: 342.74 g/mol
InChI Key: HIELPGTZCKKRCS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group, a piperazine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of 4-chlorophenylacetic acid with piperazine and trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of various substituted pyrimidines or piperazines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.

Biology: In biological research, 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with various biological targets can be harnessed to design drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry: In the industrial sector, this compound can be used as a chemical intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable for developing new materials and products.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-2-(piperazin-1-yl)pyrimidine: Lacks the trifluoromethyl group.

  • 2-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Lacks the chlorophenyl group.

  • 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidine: Lacks the piperazine group.

Uniqueness: The presence of both the chlorophenyl and trifluoromethyl groups in addition to the piperazine moiety makes 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine unique. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

The compound 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 862781-29-1) is a pyrimidine derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Molecular Structure

The molecular formula of the compound is C15H14ClF3N4C_{15}H_{14}ClF_3N_4, and its molecular weight is 342.75 g/mol. The presence of a trifluoromethyl group and a piperazine moiety contributes to its unique biological profile.

PropertyValue
Molecular FormulaC₁₅H₁₄ClF₃N₄
Molecular Weight342.75 g/mol
CAS Number862781-29-1

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activities. For example, a related piperazine derivative was shown to inhibit cancer cell proliferation in various lines, including breast cancer cells, with an IC50 value of approximately 18 µM .

The mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in cancer cell survival and proliferation, such as Poly(ADP-ribose) polymerase (PARP). Inhibition of PARP leads to increased DNA damage in cancer cells, promoting apoptosis .

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the efficacy of a similar compound against human breast cancer cells, finding that it significantly inhibited PARP1 activity, leading to enhanced apoptosis markers such as cleaved PARP and increased CASPASE activity .
  • Antimalarial Activity : Another study explored the synthesis of ferrocene-pyrimidine conjugates, which showed potent antiplasmodial activity against Plasmodium falciparum. Although not directly related to our compound, these findings suggest that structural modifications in pyrimidines can enhance biological efficacy against various pathogens .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its structural characteristics make it a candidate for developing treatments for other diseases, including neurodegenerative disorders and infectious diseases.

Research Findings

A review highlighted the synthesis and therapeutic interest in pyrimidine derivatives, emphasizing their role in targeting various biological pathways relevant to disease treatment . The ability to modify the piperazine ring or trifluoromethyl group could lead to compounds with enhanced selectivity and potency.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELPGTZCKKRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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